

Spectroscopic Profile of 8-Fluoro-2-tetralone: A Technical Guide

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Compound of Interest

Compound Name: **8-Fluoro-2-tetralone**

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This technical guide provides a comprehensive overview of the spectroscopic data for **8-Fluoro-2-tetralone** (CAS No. 127169-82-8), a key intermediate in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While direct experimental spectra for **8-Fluoro-2-tetralone** are not readily available in public databases, this guide presents a robust analysis based on the well-documented data of the parent compound, 2-tetralone, and established principles of spectroscopy to predict the spectral features of the fluorinated analog.

Molecular Structure and Properties

- IUPAC Name: 8-fluoro-3,4-dihydronaphthalen-2(1H)-one
- Molecular Formula: $C_{10}H_9FO$
- Molecular Weight: 164.18 g/mol

Spectroscopic Data

The introduction of a fluorine atom at the C-8 position is expected to induce predictable shifts in the spectroscopic signals of the parent 2-tetralone molecule due to its high electronegativity and through-space coupling effects. The following tables summarize the experimental data for 2-tetralone and provide an expert interpretation of the expected data for **8-Fluoro-2-tetralone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Assignment	2-Tetralone Chemical Shift (δ , ppm)	Expected 8-Fluoro- 2-tetralone Chemical Shift (δ , ppm)	Expected Multiplicity & Coupling Constants (J, Hz)
H1	3.55	~3.6-3.7	s
H3	2.55	~2.6-2.7	t, J = 6.5 Hz
H4	3.05	~3.1-3.2	t, J = 6.5 Hz
H5	7.45	~7.5-7.6 (deshielded by F)	d, J = 7.6 Hz
H6	7.25	~7.3-7.4	t, J = 7.5 Hz
H7	7.15	~7.0-7.1 (shielded by F)	d, J = 7.5 Hz

Table 2: ^{13}C NMR Spectroscopic Data

Assignment	2-Tetralone Chemical Shift (δ , ppm)	Expected 8-Fluoro- 2-tetralone Chemical Shift (δ , ppm)	Expected C-F Coupling (J, Hz)
C1	45.4	~45-46	
C2 (C=O)	211.1	~209-211	
C3	39.8	~39-40	
C4	29.5	~29-30	
C4a	134.9	~135-136	d, small J
C5	128.8	~129-130	d, small J
C6	126.5	~126-127	s
C7	126.2	~124-125 (shielded by F)	d, small J
C8	132.0	~158-162 (directly attached to F)	d, large J (~240-250 Hz)
C8a	144.4	~142-143 (shielded by F)	d, small J

Infrared (IR) Spectroscopy

The IR spectrum of **8-Fluoro-2-tetralone** is expected to be dominated by a strong carbonyl stretch. The presence of the aromatic ring and the C-F bond will also give rise to characteristic absorptions.

Table 3: IR Spectroscopic Data

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
C=O (Ketone)	1710 - 1690	Strong
C-F (Aryl)	1250 - 1100	Strong
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=C (Aromatic)	1600 - 1450	Medium to Weak

Mass Spectrometry (MS)

The mass spectrum of **8-Fluoro-2-tetralone** is expected to show a prominent molecular ion peak (M^+) at m/z 164. The fragmentation pattern will be influenced by the stable aromatic ring and the presence of the carbonyl group.

Table 4: Mass Spectrometry Data

m/z	Assignment	Notes
164	$[M]^+$	Molecular Ion
136	$[M - CO]^+$	Loss of carbon monoxide
135	$[M - CHO]^+$	Loss of a formyl radical
118	$[M - C_2H_2O]^+$	Loss of ketene
109	$[C_7H_6F]^+$	Fluorotropylium or related ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[1]
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- ^1H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbons, and a larger number of scans due to the lower natural abundance of ^{13}C .

FT-IR Spectroscopy

- Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[2] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Instrumentation: An FT-IR spectrometer is used to record the spectrum.
- Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .

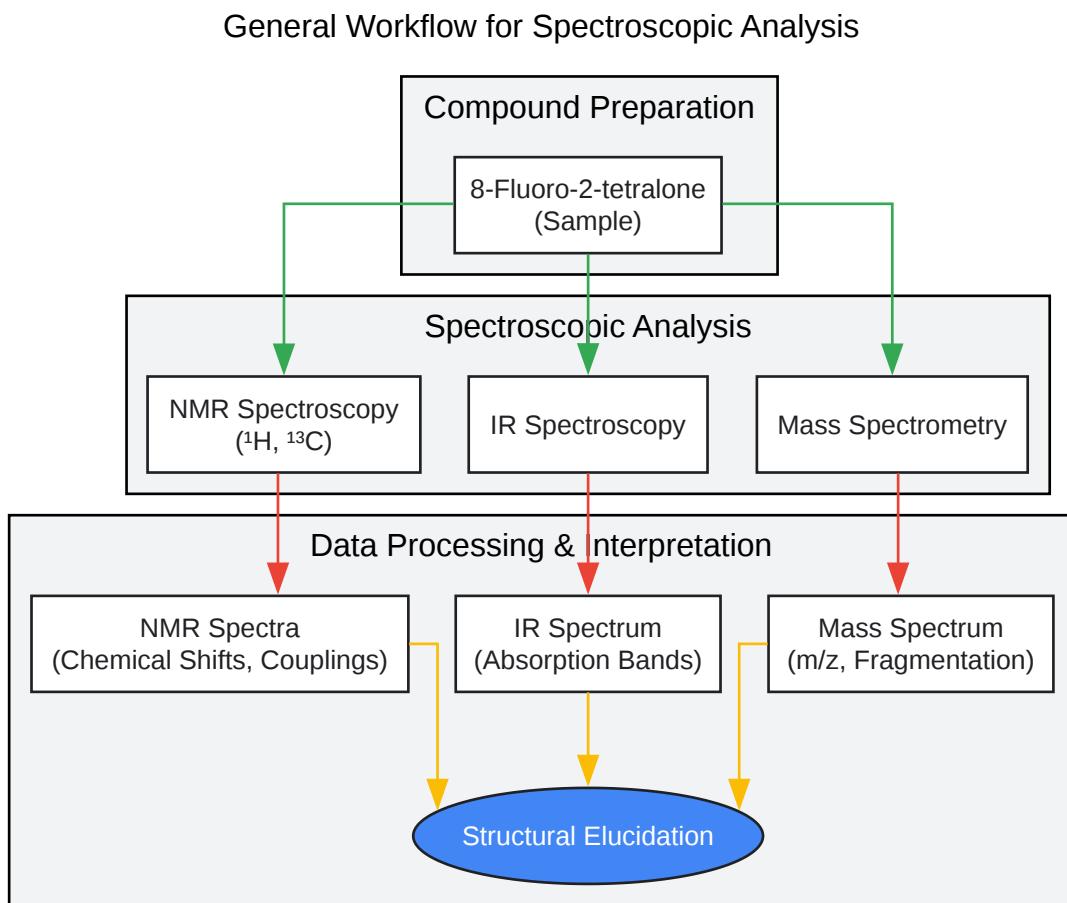
Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL, which is then further diluted.[3] The solution should be filtered if any particulate matter is present.[3]

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.
- Acquisition: The sample is introduced into the ion source. For EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[4][5] The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[4][5]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **8-Fluoro-2-tetralone**.



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Caption: Workflow for the spectroscopic characterization of **8-Fluoro-2-tetralone**.

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